molecular formula C11H8Cl2S B12589917 4-(Chloromethyl)-2-(4-chlorophenyl)thiophene CAS No. 649569-69-7

4-(Chloromethyl)-2-(4-chlorophenyl)thiophene

Cat. No.: B12589917
CAS No.: 649569-69-7
M. Wt: 243.2 g/mol
InChI Key: KXFNSFPHFCUMEH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-chlorophenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)thiophene typically involves the chloromethylation of 2-(4-chlorophenyl)thiophene. This can be achieved through the reaction of 2-(4-chlorophenyl)thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete chloromethylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-chlorophenyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the thiophene ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Dechlorinated products or reduced thiophene derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(4-chlorophenyl)thiophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenyl)thiophene depends on the specific application and the target molecule. In biological systems, it may interact with cellular components such as proteins or DNA, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)thiophene: Lacks the 4-chlorophenyl group, making it less complex and potentially less reactive.

    2-(4-Chlorophenyl)thiophene: Lacks the chloromethyl group, which reduces its reactivity in substitution reactions.

    4-(Bromomethyl)-2-(4-chlorophenyl)thiophene: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.

Uniqueness

4-(Chloromethyl)-2-(4-chlorophenyl)thiophene is unique due to the presence of both the chloromethyl and 4-chlorophenyl groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in synthesis and research.

Properties

CAS No.

649569-69-7

Molecular Formula

C11H8Cl2S

Molecular Weight

243.2 g/mol

IUPAC Name

4-(chloromethyl)-2-(4-chlorophenyl)thiophene

InChI

InChI=1S/C11H8Cl2S/c12-6-8-5-11(14-7-8)9-1-3-10(13)4-2-9/h1-5,7H,6H2

InChI Key

KXFNSFPHFCUMEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CS2)CCl)Cl

Origin of Product

United States

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